REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[N:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1.[CH:10]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:13]=[CH:12][C:11]=1[S:20](Cl)(=[O:22])=[O:21]>>[CH3:1][O:2][C:3]1[N:8]=[CH:7][C:6]([NH:9][S:20]([C:11]2[CH:12]=[CH:13][C:14]3[C:19](=[CH:18][CH:17]=[CH:16][CH:15]=3)[CH:10]=2)(=[O:22])=[O:21])=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
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Smiles
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COC1=CC=C(C=N1)N
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
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C1=C(C=CC2=CC=CC=C12)S(=O)(=O)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(C=N1)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |